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Compound of Interest

Compound Name: ML226

Cat. No.: B1191802

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML226, a potent and selective
inhibitor of the a/f hydrolase domain-containing protein 11 (ABHD11). It covers the chemical
structure, physicochemical properties, mechanism of action, and detailed experimental
protocols relevant to its characterization and use in research.

Core Chemical and Physical Properties

ML226 is a small molecule inhibitor belonging to the triazole urea chemotype. Its fundamental
properties are summarized below.
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Property

Value

Formal Name

(2-ethyl-1-piperidinyl)[4-
(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-

methanone[1]

CAS Number

2055172-43-3[1]

Molecular Formula

C23H26N402[1]

Formula Weight

390.5 g/mol [1]

Purity >98%[1]
Formulation Crystalline solid[1]
O=C(N1IN=CC(C(C2=CC=CC=C2)
SMILES
(O)C3=CC=CC=C3)=N1)NAC(CC)CCCC4[1]
InChl Key DGRUIUDIVFCWMX-UHFFFAOYSA-N[1]

UV max (Amax)

239 nm[1]

Solubility Specifications

The solubility of ML226 in various common laboratory solvents has been determined as

follows:
Solvent Concentration
DMF 30 mg/mL[1]
DMSO 30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL[1]
Ethanol 10 mg/mL][1]

Biological Activity and Selectivity

ML226 is a highly potent and selective covalent inhibitor of ABHD11, a mitochondrial serine
hydrolase. Its inhibitory activity has been quantified both in vitro and in situ. The compound
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operates by carbamoylating the active site serine of the enzyme.[1]

Assay Type Target ICs0

In Vitro (Complex Proteome) ABHD11 15 nM[1]

In Situ (Cultured Neuro-2A

ABHD11 0.68 nM[1]
cells)

ML226 demonstrates exceptional selectivity for ABHD11. It is reported to be over 100-fold
selective for ABHD11 when profiled against a panel of approximately 20 other serine
hydrolases using activity-based protein profiling (ABPP).[1] Notably, it was developed as a
selective anti-probe for ML211, a dual inhibitor of lysophospholipase 1 (LYPLAL) and LYPLA2.

[1]

Mechanism of Action and Signaling Context

ML226 exerts its biological effects through the specific inhibition of ABHD11. ABHD11 plays a
crucial role in mitochondrial metabolism by maintaining the function of the 2-oxoglutarate
dehydrogenase complex (OGDH(c), a key enzyme in the TCA (Krebs) cycle. It achieves this by
acting as a glutaryl-lipoyl thioesterase, removing inhibitory glutaryl adducts from the lipoate co-
factor of OGDHec, thereby preserving TCA cycle function.

Inhibition of ABHD11 by ML226 disrupts this protective mechanism, leading to several
downstream metabolic consequences:

Impaired TCA Cycle: Inhibition of OGDHc function compromises the TCA cycle.

e Metabolic Reprogramming: This disruption leads to the accumulation of metabolites like 2-
oxoglutarate and a shift in cellular metabolism. In T-cells, this results in increased
biosynthesis of 24,25-epoxycholesterol.

o LXR Activation: The increase in 24,25-epoxycholesterol subsequently activates the Liver X
Receptor (LXR).

e Modulation of Immune Response: In T-cells, this pathway ultimately dampens cytokine
production and modulates T-cell effector functions, suggesting a potential therapeutic angle

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8620887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8620887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8620887/
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8620887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8620887/
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

for autoimmune diseases.
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Caption: Mechanism of ML226 Action on the TCA Cycle.

Experimental Protocols

The following protocols are based on the methodologies described in the NIH Molecular
Libraries Program Probe Report for ML226.

Synthesis of ML226

The synthesis of ML226 is achieved through a multi-step process. The final step involves the
reaction of a key triazole intermediate with an appropriate carbamoyl chloride.

General Procedure for Final Step:

To a solution of 4-(hydroxydiphenylmethyl)-2H-1,2,3-triazole in a suitable aprotic solvent
(e.g., Tetrahydrofuran), add a non-nucleophilic base (e.g., Sodium Hydride) at 0 °C.

» Allow the reaction to stir for 30 minutes at room temperature.

e Add a solution of (2-ethylpiperidin-1-yl)carbonyl chloride in the same solvent.

 Stir the reaction mixture at room temperature for several hours until completion, monitored
by TLC or LC-MS.

¢ Quench the reaction by the slow addition of water.

o Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product via silica gel chromatography to yield ML226 as a crystalline solid.
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Caption: Final Step in ML226 Synthesis.
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In Vitro Inhibition Assay: Gel-Based Competitive ABPP

This assay determines the ICso of ML226 against ABHD11 in a complex proteome.

Materials:

Proteome Lysate (e.g., Neuro-2A cell lysate)

ML226 stock solution in DMSO

Activity-Based Probe: Fluorophosphonate-Rhodamine (FP-Rh)
SDS-PAGE loading buffer

Tris buffer

Procedure:

Prepare serial dilutions of ML226 in DMSO.

In microcentrifuge tubes, add 1 pL of the ML226 dilution (or DMSO for control) to 50 pL of
the proteome lysate.

Incubate the mixture for 30 minutes at 37 °C.

Add 1 pL of FP-Rh (final concentration ~1 puM) to each tube to label the active serine
hydrolases.

Incubate for 30 minutes at room temperature.

Quench the reaction by adding 25 pL of 2x SDS-PAGE loading buffer.
Boil the samples for 5 minutes at 95 °C.

Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

Visualize the labeled enzymes using a flatbed fluorescence scanner. The band
corresponding to ABHD11 is identified by its molecular weight.
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o Quantify the integrated optical density of the ABHD11 band. The percentage of inhibition is
calculated relative to the DMSO control, and ICso values are determined by fitting the data to
a dose-response curve.

In Situ Inhibition Assay

This assay measures the ability of ML226 to inhibit ABHD11 within living cells.
Materials:

e Cultured cells (e.g., Neuro-2A murine neuroblastoma cells)

e ML226 stock solution in DMSO

 Cell culture medium

e FP-Rh probe

e Lysis buffer

Procedure:

Plate cells and grow to ~80-90% confluency.

o Treat the cells with varying concentrations of ML226 (or DMSO as a vehicle control) in the
culture medium.

e Incubate for a defined period (e.g., 4 hours) at 37 °C in a COz2 incubator.
e Wash the cells with PBS to remove excess compound.
e Lyse the cells and harvest the proteome.

o Label the remaining active serine hydrolases in the resulting lysate with the FP-Rh probe by
incubating for 30 minutes at room temperature.

e Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the in
vitro protocol.
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» Determine the ICso value based on the reduction of fluorescence intensity of the ABHD11
band in ML226-treated cells compared to the DMSO control.

Pharmacokinetic Properties

Publicly available data on the absorption, distribution, metabolism, and excretion (ADME)
properties of ML226 are limited. While related triazole urea inhibitors have shown in vivo
activity and blood-brain barrier penetration, specific pharmacokinetic parameters for ML226
have not been reported in the literature. Further studies are required to characterize its
suitability for in vivo applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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